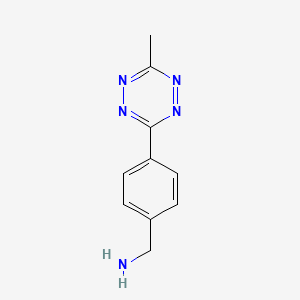

Methyltetrazine-Amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKQKWLZKSZYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345955-28-3 | |

| Record name | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Safety Operating Guide

Proper Disposal Procedures for Methyltetrazine-Amine

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Methyltetrazine-Amine, a chemical compound utilized in bioconjugation and click chemistry. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Immediate Safety and Logistical Information

This compound requires careful handling due to its potential hazards. While some classifications identify it as non-hazardous, others suggest it may be a self-reacting substance[1]. Therefore, a cautious approach is warranted.

Summary of Safety Information:

| Parameter | Information | Source |

| CAS Number | 1345955-28-3 | [1] |

| Hazard Classifications | Varies: Not a hazardous substance or mixture (GHS) to Self-reacting Category C[1] | [1] |

| Incompatible Materials | Strong oxidizing agents | [1] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx) | [1] |

| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, protective gloves, and protective clothing | [1] |

Operational and Disposal Plan

The disposal of this compound must comply with all applicable local, regional, and national regulations[2]. The following is a step-by-step guide for its proper disposal.

Experimental Protocol for Disposal:

-

Personal Protective Equipment (PPE) and Engineering Controls:

-

Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat[1].

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1][3].

-

Ensure that an eyewash station and safety shower are readily accessible[1].

-

-

Waste Collection:

-

Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and properly labeled hazardous waste container.

-

The container should be made of a material compatible with the chemical and securely sealed.

-

Do not mix this compound waste with incompatible materials, such as strong oxidizing agents[1].

-

-

Waste Storage:

-

Store the waste container in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition[1].

-

Storage should be in a designated hazardous waste accumulation area.

-

-

Disposal Procedure:

-

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

-

Do not dispose of this compound down the drain or in the regular trash[1][3].

-

Provide the waste disposal vendor with a copy of the Safety Data Sheet (SDS) and a complete and accurate description of the waste.

-

-

Decontamination:

-

Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

-

Use a suitable solvent (e.g., methanol, DMSO, DMF) followed by soap and water[4].

-

Collect all decontamination materials as hazardous waste.

-

Spill Response:

-

In case of a small spill, prevent further leakage if it is safe to do so[1].

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Logical Relationship for Disposal Workflow

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyltetrazine-Amine

Essential safety protocols and logistical plans are critical for the secure and effective use of Methyltetrazine-Amine in laboratory settings. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, ensuring operational safety and proper disposal.

This compound and its derivatives are valuable reagents in bioconjugation and click chemistry. However, safety information regarding their handling can be inconsistent across suppliers. To ensure the highest safety standards in the laboratory, a cautious approach is warranted, treating the compound as potentially hazardous. Adherence to the following personal protective equipment (PPE), handling, and disposal guidelines is paramount for minimizing risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on a conservative assessment of available safety data sheets.[1][2]

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |

| Skin | Protective gloves and lab coat | Nitrile or other chemically resistant gloves are recommended. A full-length lab coat should be worn and buttoned. |

| Respiratory | Use in a well-ventilated area | Work should be conducted in a fume hood, especially when handling the solid compound or creating solutions. If irritation is experienced, a respirator may be necessary.[1][2] |

Operational Plan: Safe Handling Protocol

Proper handling procedures are essential to prevent contamination and accidental exposure.

1. Preparation and Weighing:

-

Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

-

All manipulations of solid this compound should be performed in a chemical fume hood to avoid inhalation of dust.[2]

-

Use appropriate tools for weighing and transferring the solid, such as a chemical spatula.

2. Dissolution:

-

When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

-

The compound is often supplied as a hydrochloride salt to improve stability and ease of handling.[3][4]

3. Reaction and Incubation:

-

All reactions involving this compound should be clearly labeled.

-

Avoid direct sunlight and extreme temperatures, as these conditions may affect stability.[1]

4. Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Recommended storage temperatures can vary, with some suppliers suggesting 4°C while others recommend -20°C for long-term storage.[2][4] Always consult the supplier-specific storage instructions.

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

| Waste Type | Disposal Procedure |

| Unused Solid Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |

| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for chemical waste. |

| Liquid Waste (solutions containing this compound) | Collect in a clearly labeled, sealed waste container. The container should be compatible with the solvents used. |

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. The generation of waste should be minimized whenever possible.[5]

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.